1H-Pyrrole-2-carboxylic acid ethyl ester, 4-[(cyclohexylmethanesulfonylamino)methyl]-3,5-dimethyl-
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Overview
Description
ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, cyclohexylmethanesulfonamido, and dimethyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the ethyl ester group at the 2-position. The cyclohexylmethanesulfonamido group is then attached via a nucleophilic substitution reaction, and finally, the dimethyl groups are introduced through alkylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the replacement of specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed under conditions that may involve catalysts, solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The cyclohexylmethanesulfonamido group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. The pyrrole ring may participate in π-π stacking interactions with aromatic residues in enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-FORMYL-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Similar in structure but lacks the cyclohexylmethanesulfonamido group.
ETHYL 4-[(N-METHYLSULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Contains a methylsulfonamido group instead of the cyclohexylmethanesulfonamido group.
ETHYL 4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Features a phenylmethanesulfonamido group in place of the cyclohexylmethanesulfonamido group.
Uniqueness
The uniqueness of ETHYL 4-[(N-CYCLOHEXYLMETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexylmethanesulfonamido group enhances its hydrophobicity and potential for specific molecular interactions, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C17H28N2O4S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
ethyl 4-[[cyclohexyl(methylsulfonyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H28N2O4S/c1-5-23-17(20)16-12(2)15(13(3)18-16)11-19(24(4,21)22)14-9-7-6-8-10-14/h14,18H,5-11H2,1-4H3 |
InChI Key |
JBKDDSSSORWPDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CN(C2CCCCC2)S(=O)(=O)C)C |
Origin of Product |
United States |
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